molecular formula C10H18O B090955 (4-prop-1-en-2-ylcyclohexyl)methanol CAS No. 18479-64-6

(4-prop-1-en-2-ylcyclohexyl)methanol

Cat. No.: B090955
CAS No.: 18479-64-6
M. Wt: 154.25 g/mol
InChI Key: GMYHXOPIKMGWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-prop-1-en-2-ylcyclohexyl)methanol is an organic compound with the molecular formula C10H18O. It is also known by other names such as trans-Shisool, trans-8-p-menthen-7-ol, and trans-dihydroperillyl alcohol . This compound is a derivative of cyclohexane and contains a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of perillaldehyde, which is a naturally occurring compound found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to reduce the aldehyde group to a primary alcohol .

Industrial Production Methods

Industrial production of this compound often involves the extraction of perillaldehyde from natural sources followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(4-prop-1-en-2-ylcyclohexyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, including the presence of a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.

Properties

CAS No.

18479-64-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3

InChI Key

GMYHXOPIKMGWOM-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)CO

Canonical SMILES

CC(=C)C1CCC(CC1)CO

physical_description

Solid

Synonyms

cis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-prop-1-en-2-ylcyclohexyl)methanol
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(4-prop-1-en-2-ylcyclohexyl)methanol
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(4-prop-1-en-2-ylcyclohexyl)methanol
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(4-prop-1-en-2-ylcyclohexyl)methanol
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Reactant of Route 6
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